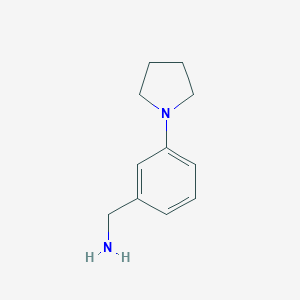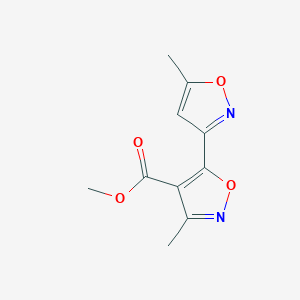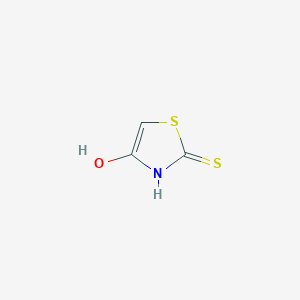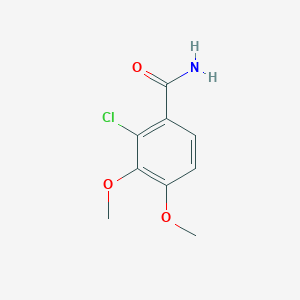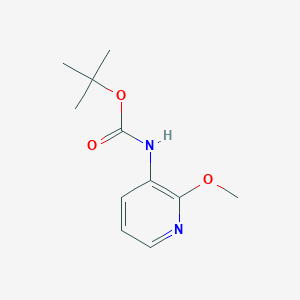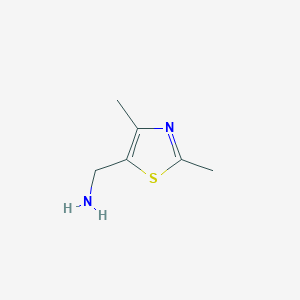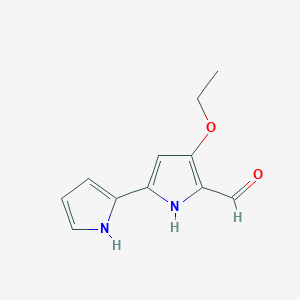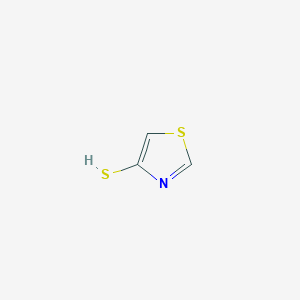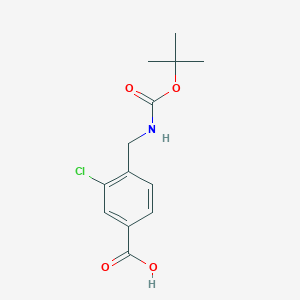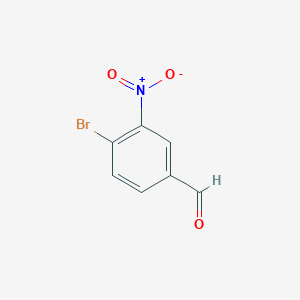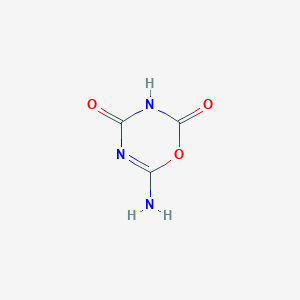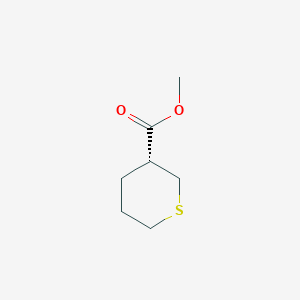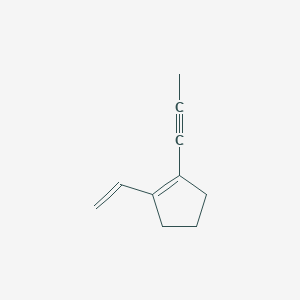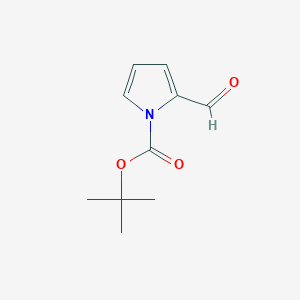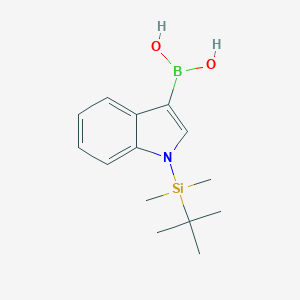
(1-(tert-Butyldimethylsilyl)-1H-indol-3-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of (1-(tert-Butyldimethylsilyl)-1H-indol-3-yl)boronic acid involves several chemical reactions, focusing mainly on the incorporation of boronic acid moieties and silyl groups into the indole framework. For instance, tert-Butyl esters, including analogs similar to our compound of interest, can be synthesized via methods such as palladium-catalyzed tert-butoxycarbonylation from boronic acids or boronic acid pinacol esters, producing yields up to 94% under certain conditions (Li et al., 2014). Another approach involves chemoselective transformations of amino protecting groups via tert-butyldimethylsilyl carbamates, highlighting the flexibility and reactivity of silyl-protected groups in synthesis (Sakaitani & Ohfune, 1990).
Applications De Recherche Scientifique
For example, “(E)-3-(tert-Butyldimethylsilyloxy)propene-1-yl-boronic acid pinacol ester” can be used as a reactant in the Palladium-catalyzed Suzuki-Miyaura coupling reaction . This reaction is a type of cross-coupling reaction, used to synthesize carbon-carbon bonds. It’s a key reaction in organic chemistry, widely used in research and industry to make a vast array of products.
The Suzuki-Miyaura coupling reaction involves the reaction of a boronic acid or ester with an organic halide in the presence of a palladium catalyst and a base . The reaction is known for its efficiency and versatility, and it’s used in the synthesis of various complex organic compounds, including pharmaceuticals, agrochemicals, and materials for organic electronics .
-
Organic Synthesis
- Compounds like “(1-(tert-Butyldimethylsilyl)-1H-indol-5-yl)boronic acid” can be used in organic synthesis . They can participate in various reactions to form complex organic molecules. For example, they can be used in the Suzuki-Miyaura coupling reaction, a type of cross-coupling reaction used to synthesize carbon-carbon bonds .
-
Chemoselective Cleavage
-
Chemical Synthesis
-
Chemical Research
Propriétés
IUPAC Name |
[1-[tert-butyl(dimethyl)silyl]indol-3-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO2Si/c1-14(2,3)19(4,5)16-10-12(15(17)18)11-8-6-7-9-13(11)16/h6-10,17-18H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNHHLNDEKIFIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(C2=CC=CC=C12)[Si](C)(C)C(C)(C)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60451014 |
Source


|
| Record name | {1-[tert-Butyl(dimethyl)silyl]-1H-indol-3-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60451014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(tert-Butyldimethylsilyl)-1H-indol-3-yl)boronic acid | |
CAS RN |
159590-02-0 |
Source


|
| Record name | Boronic acid, [1-[(1,1-dimethylethyl)dimethylsilyl]-1H-indol-3-yl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=159590-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {1-[tert-Butyl(dimethyl)silyl]-1H-indol-3-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60451014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

